molecular formula C6H14N2O B6151467 2-(3-methoxyazetidin-1-yl)ethan-1-amine CAS No. 911300-65-7

2-(3-methoxyazetidin-1-yl)ethan-1-amine

Cat. No. B6151467
CAS RN: 911300-65-7
M. Wt: 130.2
InChI Key:
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Description

2-(3-methoxyazetidin-1-yl)ethan-1-amine is a chemical compound that has gained significant interest in scientific research due to its potential applications. It is a building block that allows for UV light-induced covalent modification of a biological target with potential for downstream applications .


Synthesis Analysis

The synthesis of 2-(3-methoxyazetidin-1-yl)ethan-1-amine involves appending to a ligand or pharmacophore through its amine linker . This allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .


Molecular Structure Analysis

The molecular formula of 2-(3-methoxyazetidin-1-yl)ethan-1-amine is C6H14N2O. Its molecular weight is 130.2.

Scientific Research Applications

Amino-1,2,4-triazoles in Organic Synthesis and Pharmaceuticals

Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, with applications ranging from agriculture to pharmaceuticals. These compounds have been utilized for the production of pesticides, drugs (such as antimicrobials and cardiological medications), dyes, and high-energy materials. The versatility of amino-1,2,4-triazoles in synthesizing various bioactive and functional materials highlights the potential utility of related compounds like 2-(3-methoxyazetidin-1-yl)ethan-1-amine in similar applications (Nazarov V.N., et al., 2021).

Beta-amino Alcohols and Aziridinium Intermediates

The rearrangement of beta-amino alcohols through aziridinium intermediates plays a crucial role in the synthesis of various amines. This process highlights the significance of understanding the reactivity and applications of nitrogen-containing compounds in synthesizing complex molecules, which could be relevant to manipulating compounds like 2-(3-methoxyazetidin-1-yl)ethan-1-amine for specific synthetic targets (Métro T., et al., 2010).

Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders

Compounds acting on the dopaminergic system, such as D2 receptor ligands, are essential in treating neuropsychiatric disorders. The development of compounds with high affinity for the D2 receptor underscores the importance of precise chemical modifications to achieve desired biological activities, potentially relevant to the functionalization of compounds like 2-(3-methoxyazetidin-1-yl)ethan-1-amine (Jůza R., et al., 2022).

Ninhydrin Reaction for Analyzing Amino Compounds

The ninhydrin reaction, which forms a chromophore with primary amino groups, is critical in the analysis of amino acids, peptides, and proteins across various scientific disciplines. This reaction's adaptability for analytical purposes suggests the potential for analyzing and characterizing compounds like 2-(3-methoxyazetidin-1-yl)ethan-1-amine in biochemical and medical research contexts (Friedman M., 2004).

Plasma Methods for Biomolecule Immobilization

Plasma surface treatments for fabricating surfaces with reactive chemical groups, such as amine groups, are crucial for biomolecule immobilization and cell colonization. This technology's applicability in bio-interface applications can be extrapolated to the use of functional groups in 2-(3-methoxyazetidin-1-yl)ethan-1-amine for similar purposes (Siow K., et al., 2006).

Safety and Hazards

The safety data sheet for 2-(3-methoxyazetidin-1-yl)ethan-1-amine indicates that it has acute oral toxicity (Category 4, H302) and can cause skin corrosion/irritation . It is identified for use as laboratory chemicals and for the manufacture of chemical compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-methoxyazetidin-1-yl)ethan-1-amine involves the reaction of 3-methoxyazetidine with ethylene diamine in the presence of a suitable catalyst.", "Starting Materials": [ "3-methoxyazetidine", "ethylene diamine" ], "Reaction": [ "To a stirred solution of 3-methoxyazetidine (1.0 equiv) in anhydrous THF, add ethylene diamine (1.2 equiv) and a suitable catalyst such as palladium on carbon.", "Heat the reaction mixture at reflux temperature for 24 hours under an inert atmosphere.", "After completion of the reaction, cool the mixture to room temperature and filter off the catalyst.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product 2-(3-methoxyazetidin-1-yl)ethan-1-amine as a white solid." ] }

CAS RN

911300-65-7

Product Name

2-(3-methoxyazetidin-1-yl)ethan-1-amine

Molecular Formula

C6H14N2O

Molecular Weight

130.2

Purity

95

Origin of Product

United States

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